molecular formula C12H10ClNO B6496845 4-[(2-chlorophenoxy)methyl]pyridine CAS No. 1457803-10-9

4-[(2-chlorophenoxy)methyl]pyridine

Cat. No.: B6496845
CAS No.: 1457803-10-9
M. Wt: 219.66 g/mol
InChI Key: ACHNNICRYOUAGC-UHFFFAOYSA-N
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Description

4-[(2-chlorophenoxy)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenoxy group attached to a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenoxy)methyl]pyridine typically involves the reaction of 2-chlorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 2-chlorophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenoxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Phenol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine: Another pyridine derivative with similar structural features.

    4-Chloro-3-methoxy-2-methylpyridine: A compound with a methoxy group instead of a chlorophenoxy group.

Uniqueness

4-[(2-chlorophenoxy)methyl]pyridine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHNNICRYOUAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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